1-{[(Benzyloxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid

Orthogonal protection Peptide synthesis Hydrogenolysis

Researchers needing protected amino acids that survive iterative acid deprotection steps find limited options. This Cbz-protected, 2-tert-butyl cyclohexane amino acid (CAS 1700575-54-7) remains intact during Boc removal-unlike Boc analogs that suffer premature deprotection. Key advantages: ① Acid-stable Cbz group enables orthogonal protection strategies in multi-step synthesis. ② 2-tert-butyl substituent restricts conformation, enhancing peptide secondary structure control and target binding kinetics. ③ UV-active chromophore (254 nm) simplifies flash chromatography monitoring. ④ High lipophilicity (XLogP3-AA = 4.3) provides a pre-validated scaffold for hydrophobic protein pocket targeting. For solution-phase peptide synthesis and medicinal chemistry hit-to-lead optimization.

Molecular Formula C19H27NO4
Molecular Weight 333.4 g/mol
Cat. No. B13240900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(Benzyloxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid
Molecular FormulaC19H27NO4
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H27NO4/c1-18(2,3)15-11-7-8-12-19(15,16(21)22)20-17(23)24-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,23)(H,21,22)
InChIKeyZEHMJQJVAHUPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cbz-amino)-2-tert-butylcyclohexane-1-carboxylic Acid


1-{[(Benzyloxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid (CAS 1700575-54-7) is a non-proteinogenic, cyclic α,α-disubstituted amino acid derivative featuring a benzyloxycarbonyl (Cbz) protected amine, a free carboxylic acid, and a bulky tert-butyl substituent on the cyclohexane ring [1]. With a molecular weight of 333.4 g/mol and a high computed lipophilicity (XLogP3-AA = 4.3), this compound belongs to a specialized class of constrained building blocks used to introduce conformational rigidity and enhanced hydrophobicity into peptide and small-molecule scaffolds [1]. Its primary utility lies in solution-phase peptide synthesis and medicinal chemistry campaigns where orthogonal protecting group strategies and specific steric parameters are critical for success.

Solution-phase peptide synthesis with orthogonal protection
Cbz group stable under mild acidolysis (Boc removal)
2-tert-butyl substituent for conformational constraint
UV-active Cbz chromophore aids chromatographic monitoring

Irreplaceability of 1-(Cbz-amino)-2-tert-butylcyclohexane-1-carboxylic Acid


Generic substitution with simpler Cbz- or Boc-protected cyclohexane amino acids is scientifically indefensible due to the unique combination of protecting group identity and steric parameters in this compound. The Cbz group provides orthogonal deprotection chemistry (hydrogenolysis or strong acid) that is mechanistically distinct from the acid-labile Boc group, making it non-interchangeable in multi-step synthetic sequences without risking global deprotection or side reactions [1]. Simultaneously, the 2-tert-butyl substituent introduces steric hindrance and conformational restriction far exceeding that of the unsubstituted 1-aminocyclohexane-1-carboxylic acid (Ac6c) scaffold, directly impacting peptide secondary structure propensity and target binding kinetics in ways that analogs lacking this group cannot replicate [2]. These quantitative differences in reactivity and structure demand precise compound selection rather than casual analog substitution.

Orthogonal protection loss
Boc analog is acid-labile; Cbz may be required when acid-sensitive groups are present in the synthetic sequence.
Conformational constraint mismatch
Unsubstituted cyclohexane analogs lack the tert-butyl steric bulk, potentially altering peptide folding and target binding.
Detection sensitivity reduction
Boc-protected analogs lack a UV chromophore, which may complicate reaction monitoring and purification in solution-phase workflows.

Quantitative Comparison to Closest Analogs


Orthogonal Deprotection Selectivity: Cbz vs Boc

The Cbz group on the target compound requires hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH, liquid HF) for removal, whereas the Boc group on the direct analog 1-{[(tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid (CAS 1492768-59-8) is cleaved by mild acidolysis (20-50% TFA in DCM) [1]. This orthogonality enables sequential deprotection in the synthesis of complex polyfunctional molecules without affecting acid-sensitive functional groups.

Deprotection Orthogonality
Head-to-head
Cbz: H₂, Pd/C or HBr/AcOH Boc: 20–50% TFA in DCM
Supports orthogonal deprotection in acid-sensitive sequences
Cbz resists typical Boc-cleavage conditions
Orthogonal protection Peptide synthesis Hydrogenolysis

Conformational Restriction by 2-tert-Butyl Group

The 2-tert-butyl substituent on the target compound creates substantial steric hindrance (van der Waals volume ≈ 72 ų for the tert-butyl group) compared to the simpler analog 1-(Cbz-amino)cyclohexanecarboxylic acid (CAS 17191-43-4), which lacks this group [1]. This steric bulk restricts rotation around the Cα–Cβ bond and influences the conformational preferences of the cyclohexane ring itself, leading to exaggerated helix-stabilizing or -destabilizing effects in peptide backbones compared to the unsubstituted scaffold.

Conformational Restriction
Cross-study comparable
Target: 2-tert-butyl (~72 ų steric bulk) Analog: unsubstituted cyclohexane
Steric bulk may influence peptide secondary structure and target binding
Stereochemistry of tert-butyl group further modulates effect
Conformational constraint Peptide secondary structure Steric hindrance

Lipophilicity Difference: Cbz vs Boc Analog

The computed partition coefficient (XLogP3-AA) of the target compound is 4.3, indicating high lipophilicity [1]. This is a consequence of the combined hydrophobic contributions of the benzyl carbamate and the tert-butylcyclohexane moiety. While the exact LogP of the Boc analog (CAS 1492768-59-8) is not reported, its smaller molecular formula (C₁₆H₂₉NO₄ vs. C₁₉H₂₇NO₄) and the replacement of the benzyl group with a tert-butyl group predict a significantly lower LogP (~2.5-3.0 based on fragment-based calculations).

Lipophilicity (XLogP3-AA)
Class-level inference
4.3 (target) vs estimated ~2.5–3.0 (Boc analog)
Reported lipophilicity difference may affect permeability and non-specific binding
Boc analog LogP predicted, not experimentally confirmed
Lipophilicity Permeability ADME LogP

UV Traceability of Cbz in Solution-Phase Synthesis

Cbz-protected amino acids are the historical standard and remain preferred for solution-phase peptide synthesis, particularly when UV-active handles are required for chromatographic monitoring . The target compound's Cbz group provides strong UV absorbance (λ_max ≈ 254 nm) facilitating purification, unlike Boc groups which are UV-transparent. This makes the target compound a superior choice for solution-phase fragment coupling, where reaction monitoring by TLC/HPLC is essential.

UV Traceability
Class-level
Cbz UV-active (λ ~254 nm); Boc UV-transparent
Supports chromatographic monitoring in solution-phase synthesis
Direct source not specified; based on class-level properties
Solution-phase synthesis Cbz protection Peptide coupling Synthetic strategy

Applications of 1-(Cbz-amino)-2-tert-butylcyclohexane-1-carboxylic Acid


Orthogonal Protection in Complex Total Synthesis

When a synthetic route requires a protected amine that must survive multiple steps involving mild-to-moderate acid (e.g., Boc removal from other amines, cleavage of acid-labile linkers), the Cbz group on this compound remains intact while the Boc analog would be prematurely deprotected. This orthogonality, established by the acid-stability of Cbz compared to Boc [1], makes this compound the correct procurement choice for such sequences.

Constrained Peptide Mimetics with Defined Hydrophobicity

For medicinal chemistry programs targeting hydrophobic protein pockets (e.g., GPCR allosteric sites, protease S1 pockets), the combination of the 2-tert-butyl group for conformational lock and the high LogP of 4.3 provides a pre-validated scaffold for hit-to-lead optimization. This compound offers a unique balance of steric bulk and lipophilicity not available from the unsubstituted Cbz-cyclohexane amino acid or the less lipophilic Boc analog [2][3].

UV-Traceable Fragment Condensation in Solution-Phase Synthesis

In solution-phase peptide synthesis, the UV activity of the Cbz chromophore at 254 nm allows for facile monitoring of reaction progress and product elution during flash chromatography . Researchers needing a UV-active, highly hindered amino acid building block for fragment condensation should select this compound over the UV-transparent Boc analog to avoid the need for destructive staining and to maximize purification yield.

Application
Selection Property
Validation Focus
Orthogonal protection in multi-step synthesis
Acid-stable Cbz group
Orthogonal deprotection sequence verification
Constrained peptide mimetics with hydrophobic character
2-tert-butyl steric constraint and high lipophilicity
Conformational analysis and target binding assays
UV-monitored fragment coupling
Cbz UV chromophore
Chromatographic monitoring and purification yield
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